molecular formula C8H5BrN2O B12360562 5-bromo-4aH-quinazolin-4-one

5-bromo-4aH-quinazolin-4-one

Cat. No.: B12360562
M. Wt: 225.04 g/mol
InChI Key: NBRFWHTXWVCZTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4aH-quinazolin-4-one typically involves the reaction of 5-bromoanthranilic acid with formamide. The reaction proceeds through cyclization to form the quinazolinone core. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-bromo-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 6-bromoquinazolin-4-one

Uniqueness

5-bromo-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-4aH-quinazolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H

InChI Key

NBRFWHTXWVCZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2C(=C1)Br

Origin of Product

United States

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